![molecular formula C22H20ClN3O4S2 B2405388 N-[4-[2-(4-氯苯基)磺酰基-3-苯基-3,4-二氢吡唑-5-基]苯基]甲磺酰胺 CAS No. 851781-28-7](/img/structure/B2405388.png)

N-[4-[2-(4-氯苯基)磺酰基-3-苯基-3,4-二氢吡唑-5-基]苯基]甲磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

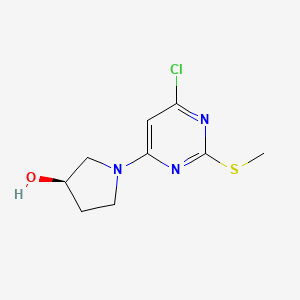

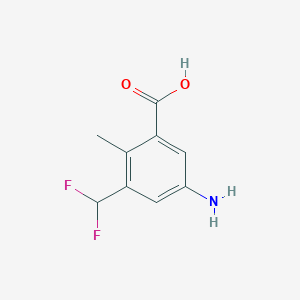

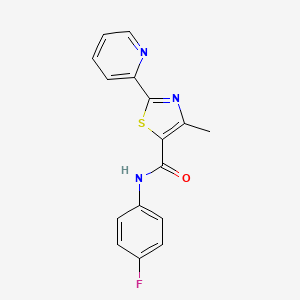

N-[4-[2-(4-chlorophenyl)sulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide is a useful research compound. Its molecular formula is C22H20ClN3O4S2 and its molecular weight is 489.99. The purity is usually 95%.

BenchChem offers high-quality N-[4-[2-(4-chlorophenyl)sulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-[2-(4-chlorophenyl)sulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

结构分析和分子相互作用

对类似化合物(如甲磺酰胺)的研究重点在于它们的结构特性及其对生物活性的影响。例如,研究探索了 N—H 键的构象及其对受体分子的可用性,表明了生物相互作用的可能性 (Gowda, Foro, & Fuess, 2007)。通过氢键将分子排列成链条是了解化合物在生物系统中的行为的关键因素。

合成和衍生物

衍生物的合成,例如尼美舒利三唑衍生物和苯甲磺酰胺衍生物,提供了关于这些化合物的结构多功能性和潜在药理应用的宝贵信息。使用 X 射线粉末衍射进行的结构研究有助于阐明这些衍生物的超分子组装,突出了氢键和其他分子间相互作用在决定其物理和化学性质中的作用 (Dey 等,2015)。

生物活性和应用

一些衍生物已被研究其潜在的生物活性。例如,1,5-二芳基吡唑衍生物的合成和研究表明取代基对环氧合酶-2 (COX-2) 抑制活性的影响,表明在开发抗炎剂方面具有潜在应用 (Singh 等,2004)。此外,微生物代谢研究表明,某些细菌可以利用甲磺酸(一种相关化合物)作为碳和能量底物,表明这些化合物具有环境和生物技术意义 (Kelly & Murrell, 1999)。

作用机制

Target of Action

The compound, also known as N-(4-(1-((4-chlorophenyl)sulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, is a derivative of sulfonamide . Sulfonamide derivatives have been associated with a wide range of biological activities . .

Mode of Action

It is known that sulfonamide derivatives can act as carbonic anhydrase inhibitors . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Biochemical Pathways

Given its potential role as a carbonic anhydrase inhibitor , it may be involved in the regulation of pH and fluid balance in the body.

Result of Action

Some sulfonamide derivatives have been reported to possess antiviral activity .

生化分析

Biochemical Properties

Based on its structural features, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions would depend on the specific functional groups present in the compound and the biomolecules it interacts with .

Cellular Effects

Based on its structure, it could potentially influence cell function by interacting with various cellular components .

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of N-[4-[2-(4-chlorophenyl)sulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide at different dosages in animal models have not been reported in the literature .

Metabolic Pathways

It could potentially interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .

属性

IUPAC Name |

N-[4-[2-(4-chlorophenyl)sulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN3O4S2/c1-31(27,28)25-19-11-7-16(8-12-19)21-15-22(17-5-3-2-4-6-17)26(24-21)32(29,30)20-13-9-18(23)10-14-20/h2-14,22,25H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXZDAEXKQHIBLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-(1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetate](/img/structure/B2405313.png)

![L-Gamma-Glutamyl-S-Benzyl-N-[(S)-Carboxy(Phenyl)methyl]-L-Cysteinamide](/img/structure/B2405314.png)

![N-benzyl-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide](/img/structure/B2405318.png)

![2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-((difluoromethyl)thio)phenyl)ethanone hydrobromide](/img/structure/B2405325.png)